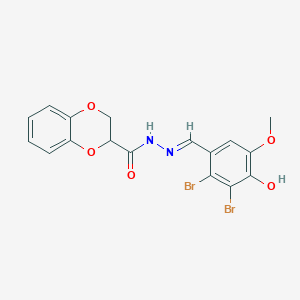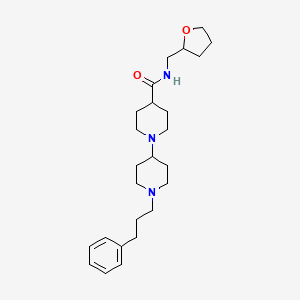![molecular formula C13H26N2O B6075582 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol, also known as MPEP, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in learning and memory processes.
Mechanism of Action
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating the release of glutamate. By blocking this receptor, 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol reduces the release of glutamate, which can have a range of effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and dopamine in the brain, which can have a range of effects on neuronal activity and synaptic plasticity. It has also been shown to reduce the expression of certain genes involved in inflammation and oxidative stress, which may have potential therapeutic applications for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol in lab experiments is that it is a selective antagonist of the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol is not selective for mGluR5 over other glutamate receptors, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol. One area of interest is its potential therapeutic applications for neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential as a treatment for addiction, particularly in relation to its effects on dopamine release in the brain. Additionally, further research is needed to better understand the specific effects of blocking the mGluR5 receptor, and to develop more selective compounds that can target this receptor with greater specificity.
Synthesis Methods
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of 3-methylcyclohexylamine with 4-chlorobenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with ethylene oxide. Other methods involve the reaction of 3-methylcyclohexylamine with 4-(2,3-dichlorophenyl)piperazine, followed by reduction with lithium aluminum hydride and subsequent reaction with ethylene oxide.
Scientific Research Applications
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol has been extensively studied in the field of neuroscience, particularly in relation to its potential therapeutic applications for neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in animal models of Parkinson's disease, Huntington's disease, and addiction, among others.
properties
IUPAC Name |
2-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-12-3-2-4-13(11-12)15-7-5-14(6-8-15)9-10-16/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYDYOPEBORMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6075502.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-(benzylthio)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075523.png)
![3-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6075526.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B6075545.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075550.png)

![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)


![N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)

![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)